(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is an organic compound . It is also known as Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, hydrochloride .
Synthesis Analysis
The synthesis of pyrrole compounds, such as “this compound”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The molecular formula of “this compound” is C8H14ClNO2. It has an average mass of 191.655 Da and a monoisotopic mass of 191.071304 Da .Scientific Research Applications
Hydrochloric Acid Regeneration in Hydrometallurgical Processes
Hydrochloric acid regeneration is critical in chloride process flowsheets for various metals. Research focuses on developing economical and environmentally friendly methods for recycling the lixiviant back into the process, including electrowinning and solvent extraction methods (McKinley & Ghahreman, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including pyrrole-1-carboxylic acid derivatives, have been explored for their biorenewable chemical potential and impact on microbial inhibitors. The effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant for understanding their potential inhibitory mechanisms and metabolic engineering strategies for increased microbial robustness (Jarboe, Royce, & Liu, 2013).
Pyrazole Carboxylic Acid and Derivatives
Pyrazole carboxylic acid derivatives, structurally related to pyrrole carboxylic acids, have shown a range of biological activities, such as antimicrobial and anticancer properties. These derivatives highlight the potential of pyrrole-based carboxylic acids in medicinal chemistry for developing new therapeutic agents (Cetin, 2020).
Reactive Extraction of Carboxylic Acids
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for carboxylic acid separation from aqueous solutions. This process, especially using supercritical CO2, offers an environmentally friendly approach to carboxylic acid recovery, potentially applicable to the separation of specific pyrrole carboxylic acid derivatives (Djas & Henczka, 2018).
Role of Proline and Pyrroline-5-Carboxylate Metabolism
The metabolism of pyrroline-5-carboxylate, a derivative related to pyrrole carboxylic acids, plays a crucial role in plant defense mechanisms. This highlights the potential of pyrrole derivatives in agricultural biotechnology for enhancing plant resistance to pathogens through metabolic engineering (Qamar, Mysore, & Senthil-Kumar, 2015).
Properties
IUPAC Name |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-MKXDVQRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.